4'-Amino[1,1'-biphenyl]-2-sulfonamide
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Overview
Description
4’-Amino[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the class of aminobiphenyls It is characterized by the presence of an amino group at the 4’ position and a sulfonamide group at the 2 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Amino[1,1’-biphenyl]-2-sulfonamide typically involves the nitration of biphenyl, followed by reduction and sulfonation reactions. One common method includes:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Sulfonation: The resulting 4-aminobiphenyl is then sulfonated using chlorosulfonic acid to yield 4’-Amino[1,1’-biphenyl]-2-sulfonamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4’-Amino[1,1’-biphenyl]-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to yield sulfinamide or thiol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Production of sulfinamide or thiol derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-Amino[1,1’-biphenyl]-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Amino[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
4-Aminobiphenyl: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
4’-Amino[1,1’-biphenyl]-4-carbonitrile: Contains a nitrile group instead of a sulfonamide group, leading to different reactivity and applications
Uniqueness: 4’-Amino[1,1’-biphenyl]-2-sulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential for various applications .
Properties
CAS No. |
221290-17-1 |
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Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
InChI Key |
XHVMLERESABDIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
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